molecular formula C11H15BFNO3 B1521952 (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-18-6

(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No.: B1521952
CAS No.: 874289-18-6
M. Wt: 239.05 g/mol
InChI Key: JTJHFZWCZVEKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid (CAS: 874289-18-6) is a boronic acid derivative with the molecular formula C₁₁H₁₅BFNO₃ and a molecular weight of 239.05 g/mol . Its structure combines a fluorophenyl ring with a tert-butylcarbamoyl substituent at the para position relative to the boronic acid group (Fig. 1). This compound is commercially available (e.g., Fluorochem) at ≥95% purity and is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials science research . The tert-butylcarbamoyl group enhances steric bulk and lipophilicity, which can influence binding affinity and solubility in biological or chemical systems .

Properties

IUPAC Name

[4-(tert-butylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJHFZWCZVEKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660181
Record name [4-(tert-Butylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-18-6
Record name [4-(tert-Butylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butylcarbamoyl)-3-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Acylation of 3-Fluorophenylboronic Acid

Overview:
One of the primary synthetic routes involves the acylation of 3-fluorophenylboronic acid with tert-butylcarbamoyl chloride. This method introduces the tert-butylcarbamoyl group onto the phenyl ring bearing the fluorine substituent and the boronic acid functionality.

Reaction Conditions:

  • Starting material: 3-fluorophenylboronic acid
  • Reagent: tert-butylcarbamoyl chloride
  • Base: Triethylamine (to neutralize HCl generated)
  • Solvent: Dichloromethane (DCM) or similar aprotic organic solvent
  • Temperature: Typically carried out at room temperature or slightly below to avoid decomposition
  • Time: Several hours to ensure complete reaction

Mechanism:
The nucleophilic aromatic boronic acid derivative reacts with the electrophilic tert-butylcarbamoyl chloride in the presence of a base, which scavenges the hydrochloric acid byproduct. This leads to the formation of the amide linkage on the aromatic ring, yielding (4-(tert-butylcarbamoyl)-3-fluorophenyl)boronic acid.

Purification:
Following reaction completion, standard aqueous workup is performed, including washing with acid and brine solutions. The product is purified by recrystallization or chromatographic techniques such as preparative reverse-phase HPLC to achieve high purity.

Industrial Scale Considerations

In industrial production, the synthesis of this compound is optimized for yield, purity, and cost-effectiveness. This involves:

  • Using large-scale reactors with controlled temperature and inert atmosphere (nitrogen purging)
  • Employing palladium-catalyzed coupling reactions with optimized catalyst loadings and bases
  • Implementing purification steps such as crystallization, trituration with solvents like dichloromethane, and chromatographic separation to remove impurities
  • Monitoring reaction progress with LC-MS and NMR to ensure product integrity and reproducibility

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Type Yield & Purification Notes
Direct Acylation 3-fluorophenylboronic acid tert-butylcarbamoyl chloride, triethylamine, DCM Nucleophilic acyl substitution Moderate to high; recrystallization or HPLC Simple, direct introduction of carbamoyl group
Pd-Catalyzed Cross-Coupling Boronic acid derivatives + aryl halides Pd(0) catalyst, Cs2CO3, DMF/H2O, 65–80 °C Suzuki-Miyaura coupling High; chromatographic purification Modular assembly, versatile for substitutions
Multi-Step via Formyl Intermediates 3-formyl-4-fluorophenylboronic acid + amines Reflux in ethanol, 100 °C, 24 h Condensation, imine formation Moderate; washing and drying Useful for complex derivatives, longer route
Industrial Scale Synthesis Optimized boronic acid and acyl chloride Pd catalysts, bases, inert atmosphere Combination of above Optimized for yield and purity Scalable, cost-effective, quality-controlled

Research Findings and Analytical Data

  • LC-MS Analysis: Retention times around 1.5–2.1 minutes with molecular ion peaks consistent with the expected molecular weight (~221 g/mol) confirm product formation and purity.
  • NMR Spectroscopy: Characteristic signals for tert-butyl group, carbamoyl NH, aromatic protons, and fluorine substitution confirm structure.
  • Purification Methods: Preparative reverse-phase HPLC on C18 columns with buffered water/acetonitrile gradients effectively separates the product from impurities.
  • Reaction Yields: Reported yields range from moderate (~30%) to high (>80%) depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.

  • Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Borates: Resulting from further oxidation of boronic esters.

  • Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.

Scientific Research Applications

(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid, a boronic acid derivative with the molecular formula C11H15BFNO3C_{11}H_{15}BFNO_3 and a molecular weight of 221.06 g/mol, is recognized for its utility in chemical reactions, particularly in organic synthesis and medicinal chemistry. Boronic acids, including this compound, are now viewed as less toxic, which has increased interest in their use, especially after the drug bortezomib was discovered .

Scientific Research Applications

This compound is widely used in scientific research because of its versatility in chemical reactions. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials and is also used in developing new chemical methodologies and as a building block in organic synthesis.

Chemical Reactions

This compound can undergo different types of chemical reactions:

  • Oxidation The boronic acid group can be oxidized to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
  • Reduction The compound can be reduced to form the corresponding boronic acid derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions using nucleophiles such as amines or alcohols.
  • Suzuki-Miyaura Cross-Coupling Reactions Boronic acids, including this compound, are utilized in Suzuki-Miyaura (SM) cross-coupling reactions.

Pharmaceutical Applications

Boronic acids and their derivatives have a range of activities, including anticancer, antibacterial, and antiviral properties, and can be used as sensors and delivery systems . Introducing a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities, and the preparation of these compounds is relatively simple and well-known .

Other Boronic Acid Applications

Other phenylboronic acids with trifluoromethoxy groups have demonstrated antibacterial potency against Escherichia coli and Bacillus cereus . Ortho-(trifluoromethoxy)phenylboronic acid binds more strongly to d-glucose than d-fructose, which is uncommon for phenylboronic acids and can be useful in diagnosing diabetes mellitus . Triolborane with a para-trifluoromethoxy group can remove excess boronic acid in Suzuki-Miyaura coupling .

Safety and Hazards

Mechanism of Action

The mechanism by which (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a palladium catalyst.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Cross-Coupling: The compound acts as a coupling partner in the formation of biaryls, which are important in medicinal chemistry.

  • Boronic Acid Reactions: The boronic acid group can interact with various biological targets, making it useful in drug discovery and development.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Molecular Formula Substituent Position/Group Key Applications
(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid 874289-18-6 C₁₁H₁₅BFNO₃ tert-Butylcarbamoyl at C4, F at C3 Suzuki couplings, drug intermediates
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid 874219-26-8 C₁₁H₁₅BFNO₃ tert-Butylcarbamoyl at C3, F at C4 Not reported; isomerism may alter reactivity
(3-(Diethylcarbamoyl)-4-fluorophenyl)boronic acid 874219-28-0 C₁₁H₁₅BFNO₃ Diethylcarbamoyl at C3, F at C4 Potential HDAC inhibition (inferred from similar compounds)
(4-Fluoro-3-hydroxyphenyl)boronic acid 913835-74-2 C₆H₆BFO₃ Hydroxyl at C3, F at C4 Saccharide sensing (high sensitivity to glucose)
[4-(Bromoacetyl)-3-fluorophenyl]boronic acid N/A C₈H₇BBrFO₃ Bromoacetyl at C4, F at C3 Reactive intermediate for cross-coupling

Key Observations:

Substituent Position : The placement of fluorine and carbamoyl groups significantly impacts electronic and steric properties. For example, (4-Fluoro-3-hydroxyphenyl)boronic acid exhibits strong fluorescence response to glucose due to its hydroxyl group, whereas the tert-butylcarbamoyl group in the target compound may reduce polarity, limiting aqueous solubility .

Reactivity : Bromoacetyl-substituted analogues (e.g., [4-(Bromoacetyl)-3-fluorophenyl]boronic acid) are more reactive in nucleophilic substitutions but less stable under basic conditions compared to carbamoyl derivatives .

Physicochemical Properties

Table 2: Solubility and Lipophilicity Comparison

Compound Aqueous Solubility (pH 7.4) logP (Predicted)
This compound Low (tert-butyl group) 2.8
(4-Fluoro-3-hydroxyphenyl)boronic acid Moderate (hydroxyl group) 1.2
(3-(Diethylcarbamoyl)-4-fluorophenyl)boronic acid Moderate 2.1
  • Lipophilicity : The tert-butylcarbamoyl group increases logP, favoring membrane permeability but complicating formulation for aqueous-based assays .
  • Saccharide Binding : The target compound’s lack of hydroxyl groups limits its utility in saccharide sensing compared to (4-Fluoro-3-hydroxyphenyl)boronic acid, which shows a detection limit of 4.5 μM for glucose .

Biological Activity

(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid is an organoboron compound that has garnered significant attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a fluorine atom. These structural characteristics contribute to its unique reactivity and potential biological applications.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic acid moiety. This property is exploited in various applications, including:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity.
  • Affinity Chromatography : Its ability to interact with diols allows it to be used in the purification of biomolecules.

Anticancer Activity

Research has demonstrated that boronic acids, including this compound, exhibit anticancer properties. A study evaluating various boronic compounds found that certain derivatives significantly decreased the viability of prostate cancer cells (PC-3) while maintaining the viability of healthy cells. For instance, compounds similar to this compound showed cell viability reductions of approximately 33% to 44% in cancer cells at concentrations as low as 5 µM .

Antimicrobial Properties

In addition to anticancer effects, boronic acids have been investigated for their antimicrobial properties. Research indicated that certain boronic compounds demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus. The inhibition zones ranged from 7 mm to 13 mm, suggesting effective antimicrobial activity .

Glucose-Responsive Applications

Another notable application is in the development of glucose-responsive insulin analogs. Modifications involving fluorophenylboronic acids have been shown to enhance the solubility of insulin in response to glucose levels. This could lead to improved therapeutic strategies for diabetes management, highlighting the versatility of boronic acids in biomedical applications .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundBoronic acid group, tert-butylcarbamoyl and fluorine substituentsAnticancer, antimicrobial
Phenylboronic acidLacks tert-butylcarbamoyl and fluorineLess effective as enzyme inhibitors
(4-Carbamoyl-2-fluorophenyl)boronic acidSimilar structure without tert-butyl groupVariable activity

Case Studies and Research Findings

  • Anticancer Efficacy : A study on boronic-imine structured compounds revealed that specific derivatives significantly reduced the viability of cancer cells while preserving healthy cell viability. This underscores the potential for targeted cancer therapies utilizing boron-containing compounds .
  • Antimicrobial Activity : The effectiveness against Staphylococcus aureus demonstrated by certain boronic compounds indicates potential use in developing new antimicrobial agents .
  • Insulin Analog Development : The incorporation of fluorophenylboronic acids into insulin analogs has led to increased glucose-dependent solubility, which may enhance therapeutic outcomes for diabetic patients .

Q & A

Q. What are the optimal synthetic routes for (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of arylboronic acids typically involves Suzuki-Miyaura coupling precursors or protodeboronation of esters. For this compound, key steps include:

  • Carbamoyl group introduction: Reacting 3-fluoro-4-boronophenyl intermediates with tert-butyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .
  • Purification challenges: Use of cold storage (0–6°C) to prevent boronic acid degradation, as decomposition is accelerated by moisture .
  • Yield optimization: Reaction temperatures >90°C (e.g., in 1,4-dioxane) improve coupling efficiency but may increase side products, requiring chromatographic purification .

Methodological Tip: Monitor reaction progress via LCMS for intermediates, and employ silica gel chromatography with ethyl acetate/hexane gradients for isolation .

Q. How can structural and spectral properties of this compound be characterized to confirm synthesis success?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify tert-butyl protons (δ ~1.3 ppm, singlet) and fluorophenyl aromatic signals (split due to meta-fluorine coupling) .
    • ¹¹B NMR: Confirm boronic acid presence (δ ~30 ppm) and rule out boroxine formation (δ ~18 ppm) .
  • Mass Spectrometry: Exact mass (calculated via DFT: ~251.09 g/mol) should match experimental HRMS data .
  • Infrared Spectroscopy: Detect B–O stretching (~1340 cm⁻¹) and carbamoyl C=O (~1680 cm⁻¹) .

Validation: Compare spectral data with structurally similar compounds, e.g., (3-(3-Fluorophenylcarbamoyl)phenyl)boronic acid (CAS 874288-34-3) .

Advanced Research Questions

Q. What strategies mitigate protodeboronation during cross-coupling reactions involving this boronic acid?

Answer: Protodeboronation is a key challenge due to the electron-withdrawing fluorophenyl and carbamoyl groups. Mitigation approaches include:

  • Pd catalyst selection: Use Pd(OAc)₂ with SPhos ligand, which reduces oxidative deboronation .
  • pH control: Maintain mildly basic conditions (pH 8–9) with Na₂CO₃ to stabilize the boronate intermediate .
  • Additives: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to scavenge protons generated during coupling .

Data Insight: In acidic environments (pH <6), boronic acids exhibit reduced stability, with decomposition rates increasing by ~40% .

Q. How does the tert-butylcarbamoyl group influence binding interactions in biological or material science applications?

Answer: The tert-butylcarbamoyl moiety enhances:

  • Hydrophobic interactions: Critical for binding to albumin or lipid-rich targets (e.g., logP increases by ~1.5 compared to non-carbamoyl analogs) .
  • Steric effects: The bulky tert-butyl group restricts rotational freedom, favoring selective interactions with planar aromatic systems (e.g., enzyme active sites) .
  • pH-dependent binding: At physiological pH (7.4), the carbamoyl group remains neutral, promoting membrane permeability, while boronic acid forms reversible esters with diols (e.g., sialic acid in glycoproteins) .

Case Study: Similar tert-butylcarbamoyl-boronic acids showed Kd values of 10⁻⁶ M for serum albumin, validated via SPR or fluorescence quenching .

Q. What computational methods predict the reactivity and stability of this compound in aqueous environments?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boron atom’s LUMO energy (~-1.5 eV) indicates susceptibility to hydroxide attack .
  • Molecular Dynamics (MD): Simulate hydration shells to assess hydrolysis rates. Polarizable force fields (e.g., AMBER) reveal water coordination around boron, accelerating degradation at >25°C .
  • pKa prediction: Software like SPARTAN estimates the boronic acid’s pKa (~8.9), guiding buffer selection for stability .

Validation: Compare computed vs. experimental ¹¹B NMR shifts (error margin <2 ppm) .

Q. How does fluorination at the 3-position affect electronic properties and cross-coupling efficiency?

Answer:

  • Electron-withdrawing effect: The 3-fluorine reduces electron density at the boronic acid (Hammett σₚ ≈ +0.34), enhancing oxidative stability but slowing transmetalation in Suzuki reactions .
  • Coupling efficiency: Fluorine’s meta-position increases steric hindrance, reducing yields by ~15% compared to para-fluoro analogs. Use of PdCl₂(dppf) improves turnover .
  • Spectroscopic impact: Fluorine induces deshielding in adjacent protons (e.g., ¹H NMR shifts of ~7.2 ppm for H-5 due to F–C coupling) .

Q. Contradiction Analysis

  • Synthesis yields: reports lower yields (~50%) for carboxy-fluorophenyl analogs due to side reactions, while achieves >60% via optimized Pd catalysis. Researchers should prioritize ligand screening (e.g., XPhos over SPhos) for improved efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.